![molecular formula C23H23FN4O2 B2751228 3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylbenzyl)propanamide CAS No. 1105248-78-9](/img/structure/B2751228.png)

3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylbenzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

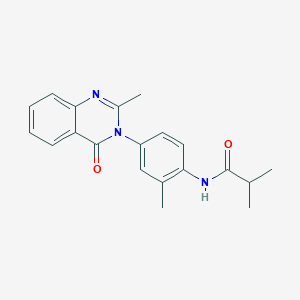

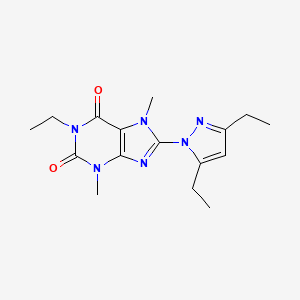

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring fused with an indole ring, which suggests that it might exhibit interesting biological activities. The presence of a fluoro group could potentially enhance its reactivity or selectivity in certain chemical reactions .

Scientific Research Applications

- The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent, particularly in inhibiting tumor growth or metastasis. Further studies are needed to elucidate its precise mechanisms and specific targets within cancer cells .

- The compound’s chemical structure suggests it might exhibit antimicrobial properties. Investigations have focused on its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action could lead to novel antimicrobial therapies .

- Researchers have studied this compound as a potential enzyme inhibitor. It may interfere with specific enzymes involved in cellular processes, such as DNA replication or protein synthesis. Identifying its target enzymes could have therapeutic implications .

- The compound serves as an intermediate in the synthesis of flavonoid scaffolds. Flavonoids play essential roles in various biological processes, including antioxidant activity, anti-inflammatory effects, and cell signaling. Researchers use this compound to create diverse flavonoid derivatives .

- MCRs provide access to complex molecules from simple starting materials. Researchers have utilized this compound in MCRs to generate structurally diverse compounds. Its versatility allows for the rapid assembly of complex molecular architectures .

- By modifying specific functional groups, scientists have generated derivatives of this compound with enhanced biological activities. These derivatives may exhibit improved pharmacokinetics, selectivity, or potency. Applications range from drug discovery to agrochemical development .

Anticancer Properties

Antimicrobial Activity

Enzyme Inhibition

Flavonoid Scaffold Synthesis

Multicomponent Reactions (MCRs)

Biologically Active Derivatives

Mechanism of Action

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Pharmacokinetics

These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of the compound’s action depend on its target and mode of action. These effects can range from changes in gene expression to alterations in cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Understanding these factors is crucial for optimizing the compound’s use .

properties

IUPAC Name |

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c1-14(2)16-5-3-15(4-6-16)12-25-20(29)9-10-28-13-26-21-18-11-17(24)7-8-19(18)27-22(21)23(28)30/h3-8,11,13-14,27H,9-10,12H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFCBCPLPJFJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![1-[(3As,6aR)-3a,6a-dimethyl-2,2-dioxo-1,3,4,6-tetrahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2751168.png)